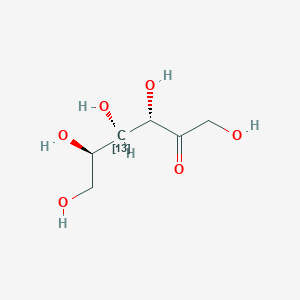

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one

CAS No.:

Cat. No.: VC20245424

Molecular Formula: C6H12O6

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O6 |

|---|---|

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |

| Standard InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i5+1 |

| Standard InChI Key | BJHIKXHVCXFQLS-NTSFQPHGSA-N |

| Isomeric SMILES | C([C@H]([13C@H]([C@@H](C(=O)CO)O)O)O)O |

| Canonical SMILES | C(C(C(C(C(=O)CO)O)O)O)O |

Introduction

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(413C)hexan-2-one is an organic compound distinguished by its stereochemistry and functional groups. It features five hydroxyl (-OH) groups and a ketone (C=O) group attached to a hexanone backbone. This compound is a stereoisomer of hexoses and plays a significant role in biochemical pathways as an endogenous metabolite.

Synthesis and Preparation

3.1 Synthetic Routes

The synthesis of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves:

-

Aldol Condensation: Formation of the hexanone backbone by combining smaller aldehyde or ketone units.

-

Hydroxylation: Introduction of hydroxyl groups through epoxidation followed by hydrolysis.

-

Selective Protection/Deprotection: Use of protecting groups like acetals or silyl ethers to control hydroxyl group reactivity.

-

Ketone Formation: Oxidation reactions using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.

3.2 Industrial Production

Industrial-scale synthesis employs:

-

Catalysts and Solvents: To enhance reaction efficiency and minimize waste.

-

Continuous Flow Reactors: For precise control over reaction parameters.

-

Purification Techniques: Chromatography or crystallization to achieve high purity.

Mechanism of Action

The compound interacts with enzymes and receptors via its hydroxyl and ketone groups:

-

Hydrogen Bonding: The hydroxyl groups form hydrogen bonds with active sites in enzymes.

-

Redox Activity: The ketone group participates in oxidation-reduction reactions.

These interactions influence metabolic pathways and cellular signaling processes.

Comparison with Similar Compounds

| Compound | Key Difference |

|---|---|

| (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexane | Lacks the ketone group; different chemical reactivity. |

| (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-ol | Contains a secondary alcohol instead of a ketone. |

| (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-al | Features an aldehyde group instead of the ketone. |

The ketone group in (3S,4R,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one imparts unique properties such as enhanced redox potential and specific enzymatic interactions.

Applications

This compound has applications in:

-

Biochemical Research: Studying metabolic pathways involving hexoses.

-

Pharmaceutical Development: Exploring its role as a precursor for drug synthesis.

-

Industrial Use: As a building block for complex organic molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume